Tricyclic cytosine tC

Fluorescence spectroscopy DNA structural biology Nucleic acid probes

Choose Tricyclic cytosine tC for its uniquely rigid, minimally perturbing fluorescent probe properties. Unlike 2-aminopurine or pyrrolo-dC, tC retains high quantum yield (Φ=0.20) and mono-exponential decay (τ=6.3 ns) in duplex DNA, ensuring accurate FRET distance measurements and anisotropy dynamics. NMR-confirmed B-form structural fidelity and efficient polymerase incorporation enable enzymatic synthesis of internally labeled DNA. Ideal for FRET-based structural studies, protein-DNA interaction assays, and single-molecule spectroscopy where structural integrity is paramount. Order the high-purity nucleoside or phosphoramidite building block today.

Molecular Formula C15H15N3O5S
Molecular Weight 349.4 g/mol
Cat. No. B12385909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclic cytosine tC
Molecular FormulaC15H15N3O5S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=NC(=O)N(C=C3S2)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C15H15N3O5S/c19-6-8-11(20)12(21)14(23-8)18-5-10-13(17-15(18)22)16-7-3-1-2-4-9(7)24-10/h1-5,8,11-12,14,19-21H,6H2,(H,16,17,22)/t8-,11?,12+,14-/m1/s1
InChIKeySRXXFIYNNTZZBB-WHQNPHMOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tricyclic Cytosine tC: Technical Specifications and Procurement-Ready Baseline Data for Fluorescent Nucleobase Analogue Selection


Tricyclic cytosine tC (1,3-diaza-2-oxophenothiazine; CAS 1174063-74-1) is a fluorescent cytosine base analogue belonging to the tricyclic cytosine family that includes tC, tCO, and tCnitro [1]. tC is a minimally perturbing analogue that retains canonical Watson-Crick hydrogen bonding with guanine while introducing a fluorophore directly into the DNA/RNA base stack [2]. The compound is synthesized as a phosphoramidite for solid-phase oligonucleotide synthesis, enabling site-specific incorporation into nucleic acid sequences [1]. Key baseline specifications include excitation/emission maxima at 375/505 nm, an extinction coefficient of 4000 M⁻¹ cm⁻¹, and a quantum yield of 0.20 in solution . tC is commercially available as a nucleoside and phosphoramidite building block for custom oligonucleotide synthesis and is primarily utilized in FRET-based structural studies, fluorescence anisotropy measurements, and polymerase incorporation assays.

Why Generic Fluorescent Cytosine Analogues Cannot Substitute for Tricyclic Cytosine tC: Key Differentiation Drivers for Procurement Decisions


Substituting tC with other fluorescent cytosine analogues—such as pyrrolo-dC, 2-aminopurine, or benzo[g]quinazoline-based probes—leads to fundamentally different experimental outcomes due to tC's unique combination of high, microenvironment-insensitive quantum yield, well-defined structural position within B-form DNA, and single-exponential fluorescence decay kinetics [1]. Most alternative probes suffer from severe fluorescence quenching upon DNA incorporation (e.g., 2-aminopurine and pyrrolo-dC exhibit >90% quenching in duplex contexts), display multi-exponential decay profiles that complicate data interpretation, or induce significant helical distortion [2]. These differences directly impact FRET distance accuracy, anisotropy-based dynamics measurements, and structural fidelity. The evidence below quantifies these differentiation points, providing objective criteria for selecting tC over in-class alternatives.

Quantitative Differentiation Evidence for Tricyclic Cytosine tC: Comparator-Backed Performance Metrics for Scientific Selection


Fluorescence Quantum Yield Retention in Duplex DNA: tC vs. 2-Aminopurine and Pyrrolo-dC

tC maintains a quantum yield of 0.16–0.21 when incorporated into double-stranded DNA, representing negligible quenching relative to its free solution value of 0.20 [1]. In contrast, the widely used fluorescent adenine analogue 2-aminopurine (2AP) exhibits a quantum yield of approximately 0.68 in aqueous solution but drops to <0.05 (typically 0.01–0.03) upon incorporation into duplex DNA—a quenching factor exceeding 20-fold [2]. Similarly, pyrrolo-dC, another cytosine analogue, undergoes significant fluorescence quenching in double-stranded contexts, rendering it a suboptimal choice for applications requiring consistent signal intensity independent of local sequence environment [3]. tC's quantum yield in duplex DNA is up to 50 times higher on average compared to other fluorescent base analogues that are highly quenched inside DNA [4].

Fluorescence spectroscopy DNA structural biology Nucleic acid probes

Fluorescence Lifetime Uniformity and Mono-Exponential Decay Kinetics in DNA

tC exhibits strictly mono-exponential fluorescence decay kinetics when incorporated into both single-stranded (average τ = 5.7 ns) and double-stranded (average τ = 6.3 ns) DNA, compared to 3.2 ns for tC free in solution [1]. This mono-exponential behavior indicates that tC adopts a single, well-defined geometric conformation within the DNA helix, as confirmed by NMR structural analysis [2]. In contrast, 2-aminopurine displays multi-exponential decay kinetics in DNA (often requiring 3–4 lifetime components to adequately fit decay curves), reflecting heterogeneous stacking conformations and base-flipping dynamics that confound quantitative interpretation [3]. The single-lifetime property of tC is unmatched by any previously reported fluorescent base analogue [1].

Time-resolved fluorescence FRET Fluorescence lifetime imaging

Structural Fidelity: Retention of B-Form DNA Conformation Confirmed by NMR

NMR structure determination of the self-complementary sequence 5'-CTC(tC)ACGTGGAG demonstrates that DNA containing tC adopts a conformation consistent with canonical B-form throughout the entire duplex, with no detectable backbone distortion or base pair perturbation [1]. The tC:G base pair forms three stable hydrogen bonds and remains properly stacked within the helix [2]. In contrast, tether-based fluorophores (e.g., Cy5-dC) dangle freely from the major groove and can intercalate into the DNA helix, causing significant structural perturbation and limiting the precision of distance measurements by FRET due to flexible orientation [3]. Even among nucleobase analogues, many induce helical unwinding or alter base pair geometry; tC is unique in its near-identical structural mimicry of natural cytosine [4].

NMR spectroscopy DNA structure Biophysical characterization

Polymerase Incorporation Efficiency: Comparable to Natural dCTP Opposite Guanine

The 5'-triphosphate of tC (dtCTP) is incorporated by both human DNA polymerase α and the Klenow fragment of E. coli DNA polymerase I with catalytic efficiency comparable to that of natural dCTP when polymerizing opposite guanine [1]. Quantitatively, polymerization opposite guanine is comparable to the insertion of dCTP, while insertion opposite adenine is only approximately 4–11 times less efficient than the formation of a T-A base pair [2]. Both enzymes readily extend tC-G base pairs and can incorporate at least four consecutive tC nucleotide analogues [1]. In contrast, many other modified nucleobases are either poorly recognized by polymerases or act as chain terminators. tC and tCO are among the few fluorescent base analogues that combine high brightness with efficient polymerase substrate activity [3].

DNA polymerases Enzymology Nucleotide incorporation

Neighboring Base Independence of Fluorescence Quantum Yield

tC exhibits quantum yields that are virtually independent of neighboring base identity: in single-stranded DNA, Φ ranges from 0.17–0.24 across all 16 possible nearest-neighbor combinations; in double-stranded DNA, Φ ranges from 0.16–0.21 [1]. This represents a variation of less than ±25% from the mean across all sequence contexts. In contrast, 2-aminopurine shows quantum yield variations exceeding 10-fold depending on flanking bases, with particularly severe quenching when stacked between purines [2]. Pyrrolo-dC similarly exhibits strong sequence-dependent quenching that limits its quantitative utility in heterogeneous sequence contexts [3]. tC is the first fluorescent base analogue demonstrated to possess such broad sequence insensitivity [1].

Sequence context effects Fluorescence quantification DNA hybridization

Optimal Application Scenarios for Tricyclic Cytosine tC: Evidence-Based Procurement Guidance for Nucleic Acid Research


Precision FRET Distance Measurements in Nucleic Acid Structural Biology

tC serves as an optimal FRET donor when paired with tCnitro as an acceptor, constituting the first fully nucleobase-based FRET pair with rigid, well-defined orientation within the DNA helix [1]. The combination of mono-exponential decay kinetics (τ = 6.3 ns in dsDNA), high quantum yield retention (Φ = 0.16–0.21 in duplex), and fixed transition dipole moment orientation (approximately 27° from the molecular long axis) enables accurate Förster distance (R₀) determination and precise distance measurements between defined positions within nucleic acid structures [2]. This application is particularly valuable for studying DNA conformational transitions (e.g., B-Z DNA junctions), protein-induced DNA bending, and RNA tertiary structure folding, where the rigid positioning of the tC FRET pair eliminates the orientational uncertainty inherent to flexible tether-based probes [3].

Fluorescence Anisotropy Studies of Nucleic Acid Dynamics and Protein Binding

tC's well-defined position within the DNA base stack, combined with its single-exponential fluorescence decay and high quantum yield, makes it an exceptional probe for fluorescence anisotropy measurements of local DNA dynamics [1]. The rigid incorporation of tC ensures that anisotropy decay reflects actual rotational motion of the DNA helix rather than probe wobbling or base-flipping dynamics. This property has been exploited to measure DNA polymerase binding affinity with nanomolar precision using fluorescence anisotropy, demonstrating that tC nucleotides bind to the Klenow fragment active site with high affinity [2]. The probe is also suitable for studying protein-DNA interaction kinetics, DNA bending dynamics, and local flexibility within nucleic acid structures [1].

Enzymatic Synthesis of Site-Specifically Labeled DNA for Biophysical Assays

The efficient incorporation of tC triphosphate (dtCTP) by DNA polymerases—with catalytic efficiency opposite guanine comparable to that of natural dCTP—enables enzymatic synthesis of fluorescently labeled DNA strands without post-synthetic conjugation [1]. Both human DNA polymerase α and Klenow fragment can incorporate at least four consecutive tC nucleotides and efficiently extend tC-G base pairs, allowing for multiple labeling sites within a single DNA construct [2]. This enzymatic labeling capability is particularly valuable for generating long, internally labeled DNA substrates for single-molecule FRET, fluorescence correlation spectroscopy, and high-throughput screening assays where chemical synthesis of long oligonucleotides with multiple modifications is cost-prohibitive [1].

Structural Studies Requiring Minimal Perturbation of Native DNA Conformation

When experimental design requires that the fluorescent probe not alter the native structure or dynamics of the DNA molecule under investigation, tC is uniquely qualified among fluorescent base analogues. NMR structural analysis confirms that DNA duplexes containing tC adopt a conformation consistent with canonical B-form throughout the entire helix, with no detectable distortion of the sugar-phosphate backbone or alteration of base pair geometry [1]. The tC:G base pair forms three stable hydrogen bonds and remains properly stacked within the helix, as verified by both NMR and UV melting studies showing an average Tm increase of only 3°C for 10-mer duplexes relative to unmodified controls [2]. This structural fidelity makes tC the probe of choice for studies of transcription factor binding, DNA repair enzyme activity, and chromatin dynamics where structural integrity is paramount [1].

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